1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE is a chemical compound characterized by its unique structure, which includes a chloro and fluoro substituted phenyl ring attached to a methanesulfonyl group and an azepane ring
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c14-12-6-5-7-13(15)11(12)10-19(17,18)16-8-3-1-2-4-9-16/h5-7H,1-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAVPPBLGJRWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The synthetic route may include:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Sulfonylation: Attachment of the methanesulfonyl group to the phenyl ring.
Cyclization: Formation of the azepane ring through cyclization reactions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE involves its interaction with specific molecular targets. The chloro and fluoro groups, along with the methanesulfonyl and azepane moieties, contribute to its reactivity and binding affinity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids, depending on the specific application.
Comparison with Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE can be compared with other similar compounds such as:
1-[(2-BROMO-6-FLUOROPHENYL)METHANESULFONYL]AZEPANE: Similar structure but with a bromo group instead of chloro.
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of azepane.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
